ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate
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Overview
Description
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a sulfanyl group, and a methoxy-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate typically involves the esterification of 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]propanoate
- Methyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
- Propyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
Uniqueness
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate is unique due to the presence of the methoxy-oxopropyl group, which imparts specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
66319-05-9 |
---|---|
Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C9H16O4S/c1-4-13-9(11)7(2)14-6-5-8(10)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
QPDMNTQYPRWOES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SCCC(=O)OC |
Origin of Product |
United States |
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